molecular formula C10H16ClNO2 B599585 beta-Methoxysynephrine hydrochloride CAS No. 15096-17-0

beta-Methoxysynephrine hydrochloride

Cat. No.: B599585
CAS No.: 15096-17-0
M. Wt: 217.693
InChI Key: BAWWIKIPKGVTLJ-UHFFFAOYSA-N
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Description

Beta-Methoxysynephrine hydrochloride: is a chemical compound known for its pharmacological properties It is a derivative of synephrine, a naturally occurring alkaloid found in certain plants, such as bitter orange

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Methoxysynephrine hydrochloride typically involves the methylation of synephrine. The process includes the use of methanol and hydrochloric acid as reagents. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: : Beta-Methoxysynephrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Beta-Methoxysynephrine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Methoxysynephrine hydrochloride involves its interaction with adrenergic receptors. It primarily targets alpha-1 adrenergic receptors, leading to the activation of G proteins and subsequent activation of the phosphatidylinositol-calcium second messenger system. This pathway results in various physiological effects, including increased heart rate and blood pressure .

Comparison with Similar Compounds

Beta-Methoxysynephrine hydrochloride is often compared with other similar compounds, such as:

Uniqueness: : this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methylation enhances its stability and efficacy compared to its parent compound, synephrine .

Properties

IUPAC Name

4-[1-methoxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-10(13-2)8-3-5-9(12)6-4-8;/h3-6,10-12H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWWIKIPKGVTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15096-17-0
Record name Phenol, 4-[1-methoxy-2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15096-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methoxysynephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-METHOXYSYNEPHRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2YF57H768
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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